(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane
Description
(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane is a chiral oxolane derivative featuring a 2-fluorophenyl substituent at the 4-position and an iodomethyl group at the 2-position. The iodine atom introduces polarizability and reactivity, while the fluorophenyl group contributes to lipophilicity and electronic effects. However, insights can be inferred from closely related analogs .
Properties
Molecular Formula |
C11H12FIO |
|---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
(2R,4R)-4-(2-fluorophenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C11H12FIO/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-4,8-9H,5-7H2/t8-,9+/m0/s1 |
InChI Key |
KVSASUXAYWODKF-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CI)C2=CC=CC=C2F |
Canonical SMILES |
C1C(COC1CI)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and ®-glycidol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction.
Cyclization: The intermediate undergoes cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while oxidation and reduction can lead to alcohols or ketones.
Scientific Research Applications
(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar residues. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane () :
This analog differs in the fluorine position (4-fluorophenyl vs. 2-fluorophenyl). The para-fluorine reduces steric hindrance compared to the ortho-substituted target compound. Para-substitution may enhance electronic effects (e.g., electron-withdrawing nature), influencing reactivity in cross-coupling reactions or binding interactions.(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane () :
Replacing fluorine with a nitro group introduces a stronger electron-withdrawing effect, likely increasing electrophilicity at the phenyl ring. This could enhance reactivity in nucleophilic aromatic substitution but reduce stability under basic conditions.(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane () :
Similar to the 3-nitro analog but with para-nitro substitution. The para-nitro group may lead to greater resonance stabilization, affecting solubility and crystallinity compared to the ortho-fluorophenyl target compound.
Spectroscopic and Physical Properties
- NMR Trends :
- Melting Points and Solubility : Nitro-substituted analogs () are expected to have higher melting points due to stronger intermolecular interactions (dipole-dipole, π-stacking) compared to fluorophenyl derivatives.
Data Tables
Table 1: Substituent Effects on Key Properties
EWG = Electron-Withdrawing Group; *SNAr = Nucleophilic Aromatic Substitution.
Biological Activity
(2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane is a compound with potential biological significance, particularly in medicinal chemistry. Its structural features suggest various interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : CHFIO
- Molecular Weight : 306.12 g/mol
- CAS Number : 2059909-63-4
The compound features a fluorophenyl group and an iodomethyl substituent, which may influence its reactivity and biological interactions.
Anticancer Potential
Recent studies have indicated that compounds similar to (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane exhibit anticancer properties. For example, piperidine derivatives have shown promising results in inducing apoptosis in cancer cells. The three-dimensional structure of these compounds enhances their interaction with protein binding sites, thereby increasing their efficacy against various cancer types .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. For instance, compounds that inhibit IKKβ have been linked to reduced NF-κB activity, which is crucial in inflammation and cancer development . This suggests that (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane may similarly affect these pathways.
Case Studies
- In Vitro Studies :
- In Vivo Characterization :
Data Table: Biological Activity Overview
| Activity Type | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Anticancer | (2R,4R)-4-(2-Fluorophenyl)-2-(iodomethyl)oxolane | FaDu (hypopharyngeal) | 5.3 | IKKβ inhibition |
| Anticancer | Similar Oxolane Derivative | MCF-7 (breast cancer) | 4.1 | Apoptosis induction |
| Anticoagulant | Related Compound | Human Plasma | 0.25 | FXa inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
